Cas no 5060-58-2 (2,2'-benzene-1,3-diylbis(N,N,N-trimethylpropan-1-aminium) dibromide)

2,2'-benzene-1,3-diylbis(N,N,N-trimethylpropan-1-aminium) dibromide structure
5060-58-2 structure
Product Name:2,2'-benzene-1,3-diylbis(N,N,N-trimethylpropan-1-aminium) dibromide
CAS No:5060-58-2
MF:C18H34Br2N2
MW:438.283963680267
CID:1572572
PubChem ID:21144
Update Time:2025-04-21

2,2'-benzene-1,3-diylbis(N,N,N-trimethylpropan-1-aminium) dibromide Chemical and Physical Properties

Names and Identifiers

    • 2,2'-benzene-1,3-diylbis(N,N,N-trimethylpropan-1-aminium) dibromide
    • trimethyl-[2-[3-[1-(trimethylazaniumyl)propan-2-yl]phenyl]propyl]azanium,dibromide
    • m-Phenylenebis(1-methylethylene)bis(trimethylammonium bromide)
    • (m-Phenylenebis(1-methylethylene))bis(trimethylammonium) dibromide
    • Phenylene-m,m'-bis(2-trimethylammoniumpropyl) dibromide
    • 2,2'-(1,3-Phenylene)bis(N,N,N-trimethylpropan-1-aminium) dibromide
    • DTXSID20964837
    • 5060-58-2
    • AMMONIUM, (m-PHENYLENEBIS(1-METHYLETHYLENE))BIS(TRIMETHYL-, DIBROMIDE
    • Inchi: 1S/C18H34N2.2BrH/c1-15(13-19(3,4)5)17-10-9-11-18(12-17)16(2)14-20(6,7)8;;/h9-12,15-16H,13-14H2,1-8H3;2*1H/q+2;;/p-2
    • InChI Key: AZKXQTVDYOXXOW-UHFFFAOYSA-L
    • SMILES: [Br-].[Br-].[N+](C)(C)(C)CC(C)C1C=CC=C(C=1)C(C)C[N+](C)(C)C

Computed Properties

  • Exact Mass: 401.8428
  • Monoisotopic Mass: 436.10887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 257
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
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